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molecular formula C15H16F3NO2 B1336618 N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide CAS No. 601487-89-2

N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B1336618
M. Wt: 299.29 g/mol
InChI Key: NXXXYCUFLYBPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933410B2

Procedure details

Preferably in Step (v), N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is treated with hydrogen gas to form N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide having Formula (XIII)

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[CH2:13][CH3:14])[CH2:9][CH:8]([NH:15][C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])[CH2:7]2)(=O)[CH3:2].[H][H]>>[CH2:13]([C:12]1[CH:11]=[C:10]2[C:6](=[CH:5][C:4]=1[CH2:1][CH3:2])[CH2:7][CH:8]([NH:15][C:16](=[O:21])[C:17]([F:19])([F:18])[F:20])[CH2:9]2)[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C2CC(CC2=CC1CC)NC(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C2CC(CC2=CC1CC)NC(C(F)(F)F)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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